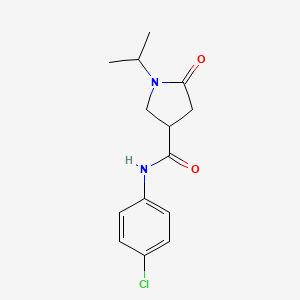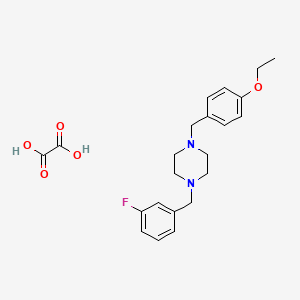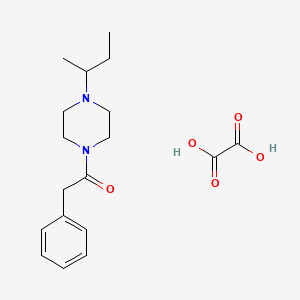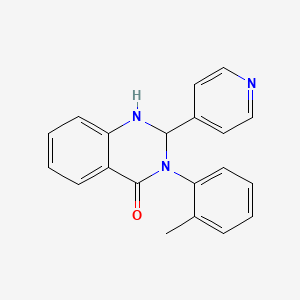
3-(2-methylphenyl)-2-(4-pyridinyl)-2,3-dihydro-4(1H)-quinazolinone
説明
Synthesis Analysis
Quinazolinones can be synthesized through various methods, involving the cyclization of anthranilic acid derivatives or the condensation of amides and isothiocyanates. For example, Ammar et al. (2011) described the synthesis of biologically active 4(3H)-quinazolinones derived from 2,3-pyridine dicarboxylic anhydride, showcasing a novel approach involving the interaction with anthranilic acid or methyl anthranilate, followed by treatment with hydrazine hydrate to give different derivatives including urea, thiourea, thiazole, and pyrimidine derivatives (Ammar, Y., Mohamed, Y. A., El‐Sharief, A., El-Gaby, M., & Abbas, S., 2011).
Molecular Structure Analysis
The molecular structure of quinazolinones is critical for their biological activity and chemical properties. Studies on the crystal structure of quinazolinone compounds, such as the work by Yong (2005), have provided detailed insights into their molecular configuration, showcasing the importance of hydrogen bonds and electrostatic interactions in forming stable two-dimensional network structures (Yong, L., 2005).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclization, lithiation, and substitution, which are pivotal for modifying their structure and enhancing their biological activity. Smith et al. (1996) demonstrated the lithiation of 3-amino-quinazolinones, allowing for the synthesis of 2-substituted derivatives, highlighting the versatility of quinazolinones in synthetic chemistry (Smith, K., El‐Hiti, G., Abdel-megeed, M., & Abdo, M., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. These properties are influenced by the molecular structure and substitution pattern on the quinazolinone nucleus.
Chemical Properties Analysis
Quinazolinones exhibit a wide range of chemical properties, including antimicrobial, antiviral, and cytotoxic activities. For instance, Dixit et al. (2014) synthesized 2-(2-chloroquinolin-3-yl)-3-(substituted phenyl/pyridinyl)quinazolin-4(3H)-one derivatives and evaluated their antimicrobial activities, showcasing the chemical versatility and potential therapeutic applications of quinazolinones (Dixit, R., Mehta, H., & Dixit, B., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-methylphenyl)-2-pyridin-4-yl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-6-2-5-9-18(14)23-19(15-10-12-21-13-11-15)22-17-8-4-3-7-16(17)20(23)24/h2-13,19,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXRPTAUAYBBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-4-yl-3-o-tolyl-2,3-dihydro-1H-quinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4015218.png)
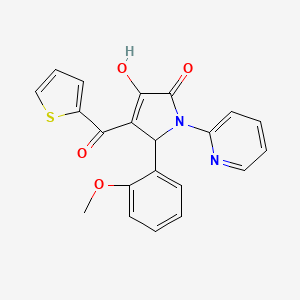
![5-bromo-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B4015227.png)
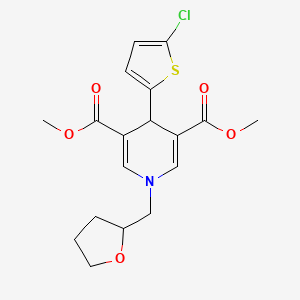
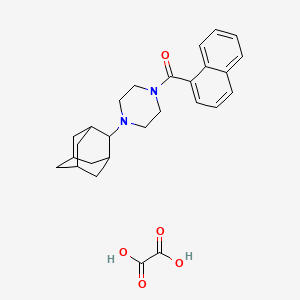
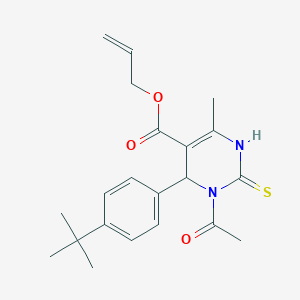
![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4015257.png)
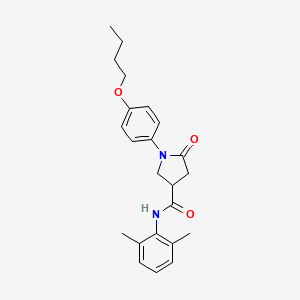
![3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4015270.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)butanamide](/img/structure/B4015274.png)
